
Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen-containing ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The exact structure would depend on the positions of these rings and the attached ethyl and carboxylate groups.Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. Pyrrolidine rings can participate in a variety of chemical reactions, including those involving the nitrogen atom or the carbon atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine itself is a colorless liquid that is miscible with water and most organic solvents .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates have been used in microwave-mediated, solvent-free conditions to synthesize novel pyrimido[1,2-a]pyrimidines, suggesting Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate could be involved in similar synthetic processes (J. V. Eynde et al., 2001).
Catalytic Annulation
Ethyl 2-methyl-2,3-butadienoate's role as a 1,4-dipole synthon in the [4 + 2] annulation process, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlights the potential for Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate in similar catalytic processes (Xue-Feng Zhu et al., 2003).
Heterocyclic Compound Synthesis
The reaction of Ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates with benzoyl isothiocyanate, leading to novel heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety, suggests potential pathways for synthesizing complex heterocycles using Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate (S. Sirakanyan et al., 2015).
Nonlinear Optical Applications
Studies on 4-thiopyrimidines derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, for NLO study and comparative analysis, open up possibilities for Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate in the field of nonlinear optics and photophysics (A. Hussain et al., 2020).
Dual Inhibitor in Antitumor Agents
The synthesis of a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, involving the use of pyrimidine derivatives, suggests that Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate could be explored as a potential component in antitumor agents (A. Gangjee et al., 2000).
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. Many pyrrolidine derivatives have been found to have biological activity, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-pyrimidin-4-yloxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-16-11(15)14-6-4-9(7-14)17-10-3-5-12-8-13-10/h3,5,8-9H,2,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGPDECCWDUTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2486647.png)
![7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486648.png)
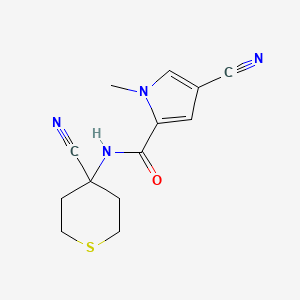
![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)
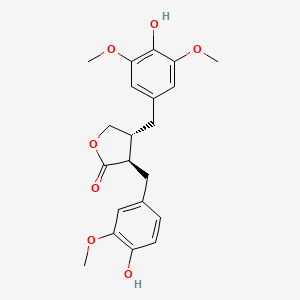

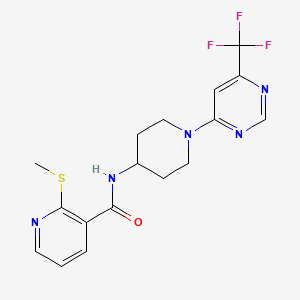

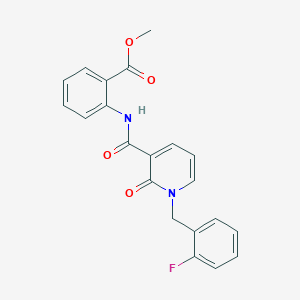

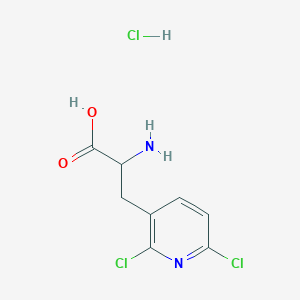
![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)

